
(S)-4-(4-Bromophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(4-Bromophenyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones It features a bromophenyl group attached to the pyrrolidinone ring, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Bromophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and (S)-proline.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with (S)-proline in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperature ranges to ensure high yield and purity.
Catalysts: Utilizing efficient catalysts to accelerate the reaction.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(4-Bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(S)-4-(4-Bromophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-(4-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromophenyl group and pyrrolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(4-Bromophenyl)pyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.
4-(4-Chlorophenyl)pyrrolidin-2-one: A similar compound with a chlorine atom instead of bromine.
4-Phenylpyrrolidin-2-one: A compound lacking the halogen substituent.
Uniqueness
(S)-4-(4-Bromophenyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Propriétés
Formule moléculaire |
C10H10BrNO |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
(4S)-4-(4-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |
Clé InChI |
JHTJSUCXKXNRAX-MRVPVSSYSA-N |
SMILES isomérique |
C1[C@H](CNC1=O)C2=CC=C(C=C2)Br |
SMILES canonique |
C1C(CNC1=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


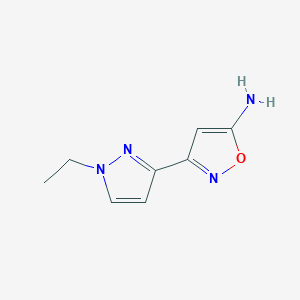
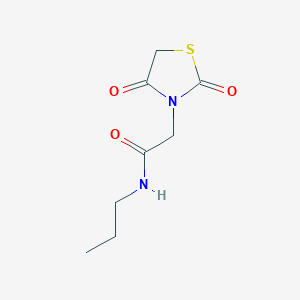
![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)

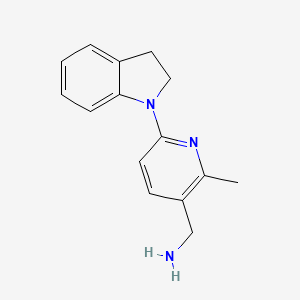
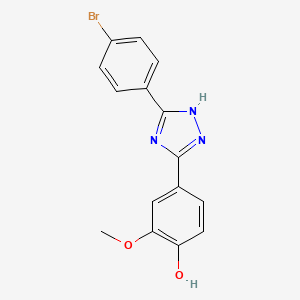
![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)



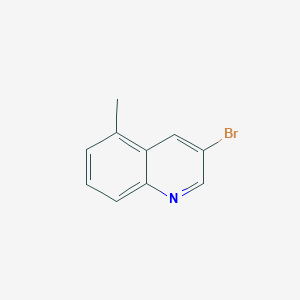


![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)
